molecular formula C11H10BrN3O2 B8306748 6-bromo-4-methyl-2-o-tolyl-2H-[1,2,4]triazine-3,5-dione

6-bromo-4-methyl-2-o-tolyl-2H-[1,2,4]triazine-3,5-dione

Cat. No. B8306748
M. Wt: 296.12 g/mol
InChI Key: IUUNVBMZNDEAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-methyl-2-o-tolyl-2H-[1,2,4]triazine-3,5-dione is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

6-bromo-4-methyl-2-(2-methylphenyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H10BrN3O2/c1-7-5-3-4-6-8(7)15-11(17)14(2)10(16)9(12)13-15/h3-6H,1-2H3

InChI Key

IUUNVBMZNDEAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C(=O)C(=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g (2.43 mmol) of intermediate 2a are placed in the presence of 0.4 mL (4.85 mmol) of pyridine, 0.66 g (4.85 mmol) of o-tolyl boronic acid, 0.66 g (3.64 mmol) of copper acetate in 50 mL of CH2Cl2. The reaction medium is stirred for 24 h at room temperature and then filtered on celite. The filtrate is washed with water, and then with 0.01N hydrochloric acid. After drying on MgSO4, the organic phase is dry concentrated. After washing the obtained residue with diethyl ether, 0.54 g of a white solid corresponding to the compound 41 are isolated (yield 75%)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.66 g
Type
catalyst
Reaction Step Five

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